molecular formula C10H11NO2 B8182949 Azetidin-1-yl(3-hydroxyphenyl)methanone

Azetidin-1-yl(3-hydroxyphenyl)methanone

Cat. No.: B8182949
M. Wt: 177.20 g/mol
InChI Key: YIAKSIZXRKRSIG-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-hydroxyphenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(3-hydroxyphenyl)methanone typically involves the formation of the azetidine ring followed by functionalization. One common method involves the reduction of azetidin-2-ones with diborane to yield 1,3-amino alcohols, which are then cyclized to form azetidines . Another approach is the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, followed by further functionalization .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable and practical synthetic routes. For instance, the use of modified Mitsunobu reactions for cyclization and the application of Horner–Wadsworth–Emmons reactions for the formation of key intermediates are common . These methods allow for the efficient and large-scale production of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-hydroxybenzaldehyde, while reduction of the carbonyl group can yield 3-hydroxyphenylmethanol .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(3-hydroxyphenyl)methanone is unique due to its specific functional groups and the combination of the azetidine ring with a hydroxyphenyl moiety.

Properties

IUPAC Name

azetidin-1-yl-(3-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)10(13)11-5-2-6-11/h1,3-4,7,12H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAKSIZXRKRSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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